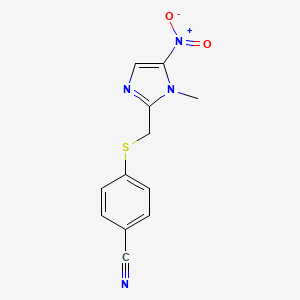![molecular formula C16H11Cl2N3O3S B12932934 Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]- CAS No. 823782-55-4](/img/structure/B12932934.png)
Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-(pyrimidin-2-yloxy)aniline with 3-chlorobenzenesulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Agricultural Chemistry: It is explored for its fungicidal and pesticidal properties, making it a candidate for developing new agrochemicals.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, in agricultural applications, it may act as an inhibitor of fungal enzymes, disrupting their metabolic processes and leading to their death .
Comparación Con Compuestos Similares
3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide can be compared with other similar compounds such as:
4-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)-4-methoxybenzenesulfonamide: This compound has a methoxy group instead of a chloro group on the benzene ring.
The uniqueness of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
823782-55-4 |
|---|---|
Fórmula molecular |
C16H11Cl2N3O3S |
Peso molecular |
396.2 g/mol |
Nombre IUPAC |
3-chloro-N-(3-chloro-4-pyrimidin-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H11Cl2N3O3S/c17-11-3-1-4-13(9-11)25(22,23)21-12-5-6-15(14(18)10-12)24-16-19-7-2-8-20-16/h1-10,21H |
Clave InChI |
VUTMBVULMDKRAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


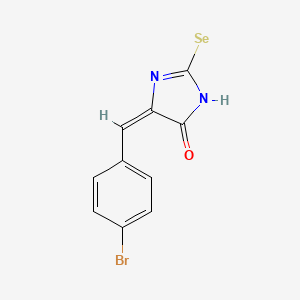
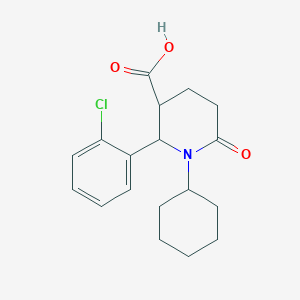
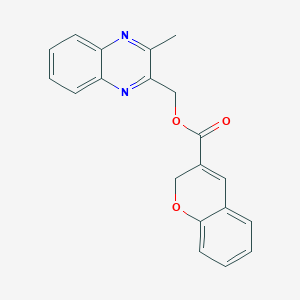
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)

![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
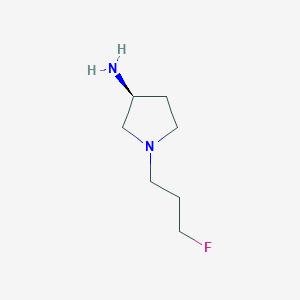
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)

![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
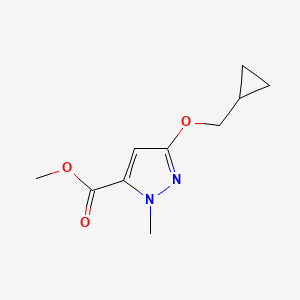
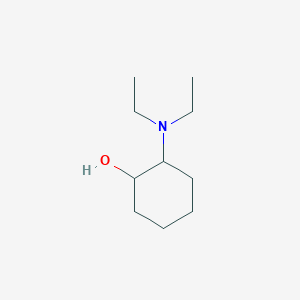
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
